6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole
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Overview
Description
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridinyl-vinyl group in the structure of this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 4-pyridinecarboxaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 6-fluoroindole and 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction forms the desired this compound.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOMe, KOtBu, DMF (dimethylformamide)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and reduced side effects.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets. The compound’s ability to interact with specific proteins and enzymes makes it valuable for studying disease mechanisms.
Chemical Biology: Researchers use the compound to probe chemical biology processes, such as protein-ligand interactions and cellular signaling pathways.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorine atom and indole core but has a different substituent group.
6-Fluoro-3-formylchromone: Another fluorinated compound with a different core structure and functional groups.
2-Fluoropyridine-5-boronic acid: A fluorinated pyridine derivative with boronic acid functionality.
Uniqueness
6-Fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole is unique due to its combination of a fluorine atom, pyridinyl-vinyl group, and indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Properties
CAS No. |
163239-23-4 |
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Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H11FN2/c16-13-3-4-14-12(10-18-15(14)9-13)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+ |
InChI Key |
UJTBWNKRXRHIGU-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC3=CC=NC=C3 |
Origin of Product |
United States |
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